N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that features a quinoline derivative linked to a thiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide typically involves a multi-step process. One common method includes the regioselective 1,4-phosphonylation of N-Cbz quinolin-4(1H)-one using diethyl phosphite or ethyl phenylphosphinate, followed by a highly diastereoselective reduction to yield the desired product . Another approach involves the reaction of 2-alkenyl substituted aniline with aromatic aldehydes and ethyl cyanoacetate in a one-pot synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the thiophene carboxamide group can interact with various enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-(Diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8: Similar in structure but with different substituents.
4-Hydroxy-2-quinolones: Share the quinoline core but differ in functional groups and reactivity.
Uniqueness
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide is unique due to its combination of a quinoline derivative with a thiophene carboxamide group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-2-20-11-3-5-15-13-14(7-8-16(15)20)9-10-19-18(21)17-6-4-12-22-17/h4,6-8,12-13H,2-3,5,9-11H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNNNIBUWYRYQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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